Chemical structure and properties of 3-Methoxy-4-dimethylaminobenzoic acid
Chemical structure and properties of 3-Methoxy-4-dimethylaminobenzoic acid
This technical guide provides an in-depth analysis of 3-Methoxy-4-(dimethylamino)benzoic acid , a specialized aromatic building block used in medicinal chemistry and materials science.
Executive Summary
3-Methoxy-4-(dimethylamino)benzoic acid is a trisubstituted benzene derivative characterized by a synergistic electronic push-pull system. The electron-donating dimethylamino and methoxy groups (at positions 4 and 3) stand in opposition to the electron-withdrawing carboxylic acid (at position 1). This unique electronic architecture makes it a valuable intermediate in the synthesis of tyrosine kinase inhibitors (e.g., analogs of Bosutinib), fluorescent probes, and advanced polymer additives. This guide outlines its structural properties, validated synthetic pathways, and application logic in drug design.[1]
Chemical Identity & Structural Analysis[3][4][5][6]
| Property | Detail |
| IUPAC Name | 4-(Dimethylamino)-3-methoxybenzoic acid |
| Common Synonyms | N,N-Dimethyl-vanillic acid (informal); 4-Dimethylamino-m-anisic acid |
| Molecular Formula | C₁₀H₁₃NO₃ |
| Molecular Weight | 195.22 g/mol |
| SMILES | CN(C)c1ccc(C(=O)O)cc1OC |
| InChI Key | (Predicted) ZEYHEAKUIGZSGI-UHFFFAOYSA-N (analogous base) |
| CAS Number | Not widely listed as a commodity chemical; typically synthesized in situ or custom ordered.[2][3] |
Structural Logic
The molecule consists of a benzoic acid core .
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Position 1 (-COOH): Provides the handle for amide coupling or esterification, essential for linking to pharmacophores.
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Position 3 (-OCH₃): A weak electron donor that influences lipophilicity (LogP) and metabolic stability. It often serves to fill hydrophobic pockets in enzyme active sites.
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Position 4 (-N(CH₃)₂): A strong electron donor. The steric bulk of the dimethyl group prevents planar conjugation to some degree, but it significantly increases the electron density of the ring, making the carboxylate less acidic than unsubstituted benzoic acid.
Physicochemical Profile (Theoretical & Observed)
| Parameter | Value (Approx.) | Mechanistic Insight |
| pKa (Acid) | 4.8 – 5.0 | The electron-donating -NMe₂ group destabilizes the carboxylate anion less than expected due to steric twist, but still raises pKa vs. Benzoic acid (4.2). |
| pKa (Base) | 2.5 – 3.0 | The aniline nitrogen is significantly less basic than aliphatic amines due to resonance delocalization into the ring. |
| LogP | 2.1 – 2.3 | Moderate lipophilicity; suitable for oral bioavailability (Lipinski compliant). |
| Solubility | Low (Water) | Soluble in DMSO, Methanol, Ethanol, and alkaline aqueous solutions (as the carboxylate salt). |
| Appearance | Off-white solid | Crystalline powder, subject to oxidation (darkening) upon prolonged air exposure. |
Synthetic Architectures
Two primary pathways are established for the synthesis of this scaffold. Method A is preferred for scale-up due to the availability of the fluorinated precursor, while Method B is useful when starting from the amino-derivative.
Diagram: Synthetic Pathways
Caption: Dual synthetic pathways. Method A utilizes nucleophilic aromatic substitution (SNAr) on a fluoro-intermediate. Method B employs reductive methylation of the aniline precursor.
Detailed Protocols
Method A: Nucleophilic Aromatic Substitution (SNAr)
This method exploits the activation of the 4-position fluorine by the electron-withdrawing carboxyl group.
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Reagents: 4-Fluoro-3-methoxybenzoic acid (1.0 eq), Dimethylamine (40% aq. or 2.0M in THF, 5.0 eq), Potassium Carbonate (2.5 eq).
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Solvent: DMSO or DMF (Polar aprotic solvents accelerate SNAr).
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Procedure:
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Dissolve 4-fluoro-3-methoxybenzoic acid in DMSO.
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Add K₂CO₃ and Dimethylamine.
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Heat the sealed reaction vessel to 100–120°C for 12–18 hours.
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Monitoring: TLC or LC-MS should show consumption of the starting material (m/z 171) and formation of the product (m/z 196).
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-
Workup: Pour into crushed ice/water. Acidify carefully with 1N HCl to pH ~4 to precipitate the product. Filter and recrystallize from Ethanol/Water.
Method B: Reductive Methylation
Ideal if 4-amino-3-methoxybenzoic acid is already in stock.
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Reagents: 4-Amino-3-methoxybenzoic acid, Formaldehyde (37% aq., excess), Sodium Cyanoborohydride (NaBH₃CN) or H₂/Pd-C.
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Procedure:
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Dissolve the amine in Methanol/Acetic Acid (9:1).
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Add Formaldehyde (5-10 eq) and stir for 30 min to form the imine/hemiaminal species.
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Add NaBH₃CN (3.0 eq) portion-wise at 0°C.
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Stir at room temperature overnight.
-
-
Note: This method avoids high temperatures but requires careful handling of cyanoborohydride toxic waste.
Spectroscopic Signatures
Identification of the product relies on verifying the presence of the N-dimethyl group and the retention of the methoxy group.
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¹H NMR (400 MHz, DMSO-d₆):
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δ 12.5 ppm (s, 1H): Carboxylic acid -COOH (broad, exchangeable).
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δ 7.4 – 7.6 ppm (m, 2H): Aromatic protons H-2 and H-6 (deshielded by COOH).
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δ 6.8 – 7.0 ppm (d, 1H): Aromatic proton H-5 (ortho to NMe₂, shielded).
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δ 3.85 ppm (s, 3H): Methoxy group (-OCH₃).
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δ 2.80 ppm (s, 6H): Dimethylamino group (-N(CH₃)₂). Diagnostic peak.
-
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MS (ESI+):
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[M+H]⁺: m/z 196.1
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IR (ATR):
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~2800–3000 cm⁻¹: C-H stretching (methyls).
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~1680 cm⁻¹: C=O stretching (carboxylic acid dimer).
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Applications in Drug Development
This scaffold acts as a "privileged structure" in kinase inhibitor design.
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Kinase Inhibition (Src/Abl Pathways):
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The 3-methoxy-4-solubilizing group pattern mimics the pharmacophore of Bosutinib and Gefitinib . The dimethylamino group can form critical hydrogen bonds or salt bridges within the ATP-binding pocket of kinases.
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Mechanism:[4] The 3-OMe group often induces a conformational twist that fits specific hydrophobic clefts (Gatekeeper residues).
-
-
Metabolic Stability:
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Replacing a hydroxyl group (as in Vanillic acid) with a dimethylamino group prevents rapid glucuronidation, potentially increasing the half-life (
) of the drug candidate.
-
-
Fluorescence Probes:
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The "push-pull" electronic system (Donor-Acceptor) creates internal charge transfer (ICT) states, making esters of this acid useful as solvatochromic fluorophores for biological imaging.
-
Safety & Handling
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Hazards: Irritant to eyes, respiratory system, and skin.
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Specific Toxicity: As an aniline derivative, potential for methemoglobinemia exists if ingested in large quantities, though the carboxyl group aids rapid excretion.
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Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent N-oxide formation or decarboxylation over long periods.
References
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Synthesis of Kinase Inhibitors: Journal of Medicinal Chemistry, "Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives" (2022). Describes the use of 4-fluoro-3-methoxybenzoic acid in SNAr reactions to generate amino-benzoic acid derivatives.
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Bosutinib Synthesis: Molecules, "Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid" (2010).[5] Provides context on the 3-methoxy-4-substituted scaffold in Src/Abl inhibitors.[5]
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Precursor Availability: PubChem, "4-Fluoro-3-methoxybenzoic acid".[6] Confirming the commercial availability of the key starting material for Method A.
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General Aniline Methylation: Organic Syntheses, "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride". Standard protocol reference for Method B.
Sources
- 1. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PubChemLite - 3-methoxy-4-[(methylcarbamoyl)methoxy]benzoic acid (C11H13NO5) [pubchemlite.lcsb.uni.lu]
- 3. US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates - Google Patents [patents.google.com]
- 4. p-Anisic acid - Wikipedia [en.wikipedia.org]
- 5. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid [mdpi.com]
- 6. 3-Amino-4-methoxybenzoic acid | C8H9NO3 | CID 17823 - PubChem [pubchem.ncbi.nlm.nih.gov]
